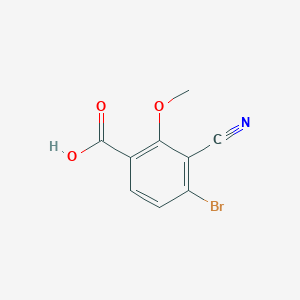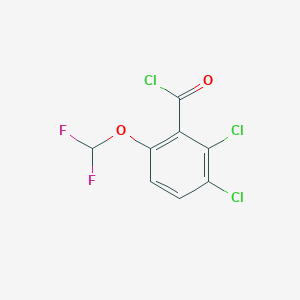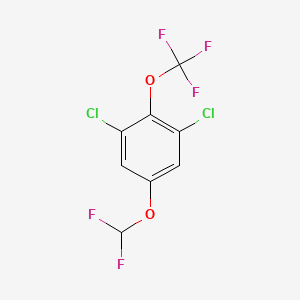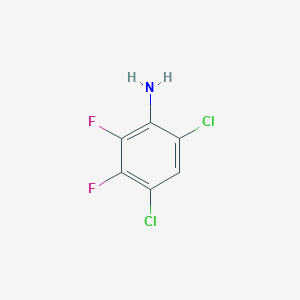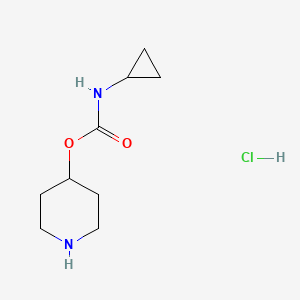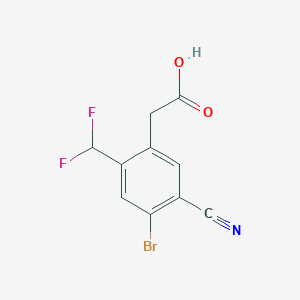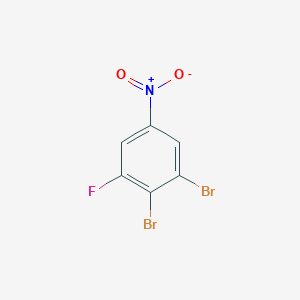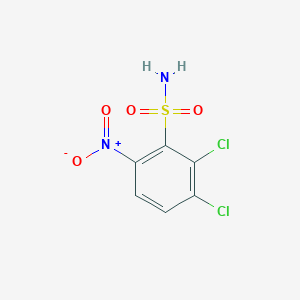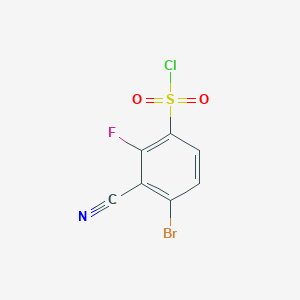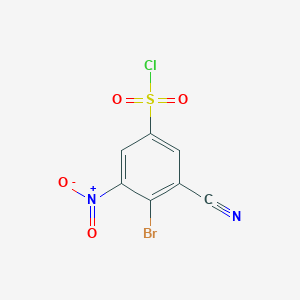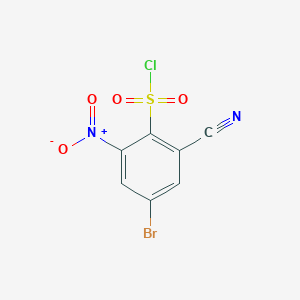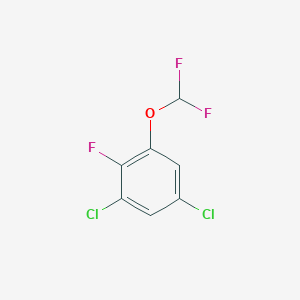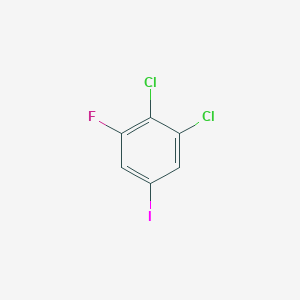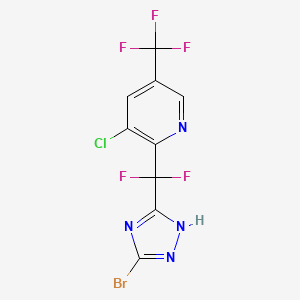
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine
描述
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which is then coupled with a pyridine derivative.
-
Formation of the Triazole Ring:
- Starting with a suitable precursor such as 5-bromo-1H-1,2,4-triazole, the triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
-
Coupling with Pyridine Derivative:
- The triazole ring is then coupled with a pyridine derivative that has been pre-functionalized with chlorine and trifluoromethyl groups. This coupling can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially replacing them with hydrogen or other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions occupied by bromine and chlorine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases such as sodium hydride or potassium carbonate.
Major Products:
- Oxidized derivatives of the triazole ring.
- Reduced forms with hydrogen replacing bromine or chlorine.
- Substituted products with various nucleophiles replacing the halogen atoms.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole moiety, which is known for its biological activity.
- Studied for its role in enzyme inhibition and receptor binding, making it a candidate for drug development.
Industry:
- Utilized in the development of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological systems.
- Employed in material science for the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt receptor function. The presence of halogen atoms enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
- 2-((5-chloro-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 2-((5-bromo-1H-1,2,4-triazol-3-yl)methyl)-3-chloro-5-(trifluoromethyl)pyridine
Comparison:
- The presence of different halogen atoms (bromine vs. chlorine) can significantly affect the compound’s reactivity and biological activity.
- The substitution pattern on the triazole ring (difluoromethyl vs. methyl) influences the compound’s chemical properties and its interaction with biological targets.
- The unique combination of bromine, chlorine, and trifluoromethyl groups in 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine provides a distinct profile in terms of reactivity and potential applications, setting it apart from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[(3-bromo-1H-1,2,4-triazol-5-yl)-difluoromethyl]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF5N4/c10-7-18-6(19-20-7)8(12,13)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPHOZXLLNQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)Br)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


